molecular formula C42H76O8Sn B12710196 5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- CAS No. 108537-06-0

5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)-

Cat. No.: B12710196
CAS No.: 108537-06-0
M. Wt: 827.8 g/mol
InChI Key: PQZLYPKQMIVBCY-BGSQTJHASA-L
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Description

5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- is a complex organotin compound It features a unique structure with multiple oxygen atoms and a tin atom integrated into its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- typically involves the reaction of dioctyltin oxide with maleic anhydride derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by specific organotin catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state forms.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides.

Scientific Research Applications

5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in its structure plays a crucial role in binding to biological molecules, thereby exerting its effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 6,6-dimethyl-4,8,11-trioxo-, octyl ester
  • 5,7,12-Trioxa-6-stannahexadeca-2,9-dienoic acid, 6,6-dibutyl-4,8,11-trioxo-, butyl ester

Uniqueness

Compared to similar compounds, 5,7,12-Trioxa-6-stannaeicosa-2,9-dienoic acid, 13-methyl-6,6-dioctyl-4,8,11-trioxo-, 1-methyloctyl ester, (Z,Z)- is unique due to its specific ester groups and the presence of a methyloctyl group

Properties

CAS No.

108537-06-0

Molecular Formula

C42H76O8Sn

Molecular Weight

827.8 g/mol

IUPAC Name

1-O-nonan-2-yl 4-O-[[(Z)-4-nonan-2-yloxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] (Z)-but-2-enedioate

InChI

InChI=1S/2C13H22O4.2C8H17.Sn/c2*1-3-4-5-6-7-8-11(2)17-13(16)10-9-12(14)15;2*1-3-5-7-8-6-4-2;/h2*9-11H,3-8H2,1-2H3,(H,14,15);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-;;;

InChI Key

PQZLYPKQMIVBCY-BGSQTJHASA-L

Isomeric SMILES

CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OC(CCCCCCC)C)(OC(=O)/C=C\C(=O)OC(CCCCCCC)C)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OC(C)CCCCCCC)OC(=O)C=CC(=O)OC(C)CCCCCCC

Origin of Product

United States

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